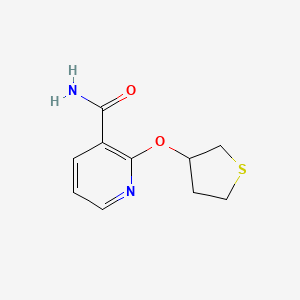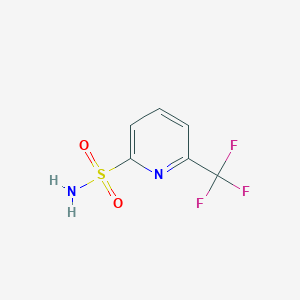
6-(トリフルオロメチル)ピリジン-2-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)pyridine-2-sulfonamide is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonamide functional group
科学的研究の応用
6-(Trifluoromethyl)pyridine-2-sulfonamide has several scientific research applications, including:
Medicinal chemistry: It is used as a building block for synthesizing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique properties make it suitable for developing advanced materials with specific electronic or optical characteristics.
Biological research: It is employed in studying enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules
作用機序
Target of Action
Many compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
The presence of fluorine and pyridine structure in other compounds has resulted in superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Pathways
Compounds containing the trifluoromethyl group have been found to affect various biochemical pathways .
Pharmacokinetics
Compounds containing the trifluoromethyl group have been found to have various pharmacokinetic properties .
Result of Action
Compounds containing the trifluoromethyl group have been found to have various molecular and cellular effects .
Action Environment
The trifluoromethyl group is known to be relatively stable and environmentally benign .
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 6-(Trifluoromethyl)pyridine with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide .
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)pyridine-2-sulfonamide may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
6-(Trifluoromethyl)pyridine-2-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving mild bases or acids.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
類似化合物との比較
Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-sulfonyl chloride
- 6-(Trifluoromethyl)pyridine-2-sulfonic acid
- 6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride
Uniqueness
6-(Trifluoromethyl)pyridine-2-sulfonamide is unique due to its combination of a trifluoromethyl group and a sulfonamide functional group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
6-(trifluoromethyl)pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-2-1-3-5(11-4)14(10,12)13/h1-3H,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRJJIRRQYQKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248970-26-4 |
Source


|
| Record name | 6-(trifluoromethyl)pyridine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

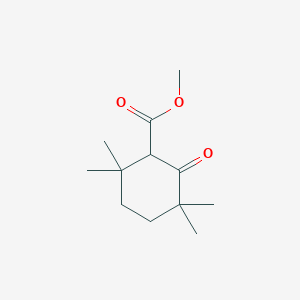
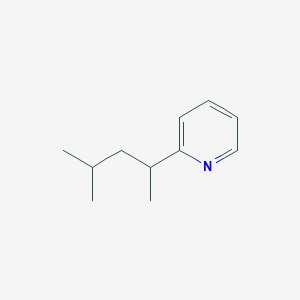
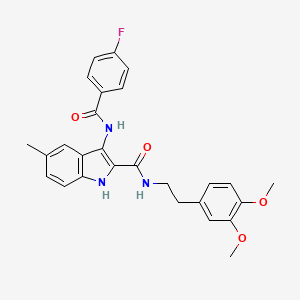
![methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2532251.png)
![N-{[4-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2532252.png)
![1-{[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2532253.png)
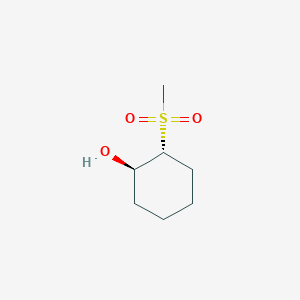
![N-(1-cyanocyclohexyl)-2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B2532256.png)
![2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2532257.png)
![[3-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2532258.png)
![2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxyacetic Acid](/img/structure/B2532260.png)

